
ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a but-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by an esterification step to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction and enhance selectivity.
化学反応の分析
Types of Reactions
Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ethyl (2E)-3-(pyridin-2-yl)but-2-enoate: A geometric isomer with different spatial arrangement around the double bond.
Methyl (2Z)-3-(pyridin-2-yl)but-2-enoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (2Z)-3-(pyridin-3-yl)but-2-enoate: A positional isomer with the pyridine ring attached at a different position.
Uniqueness
This compound is unique due to its specific geometric configuration and the presence of the pyridine ring at the 2-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
ethyl (Z)-3-pyridin-2-ylbut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)8-9(2)10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8- |
InChIキー |
HZIBXOUYZSLKHK-HJWRWDBZSA-N |
異性体SMILES |
CCOC(=O)/C=C(/C)\C1=CC=CC=N1 |
正規SMILES |
CCOC(=O)C=C(C)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


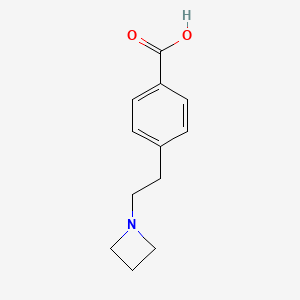
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

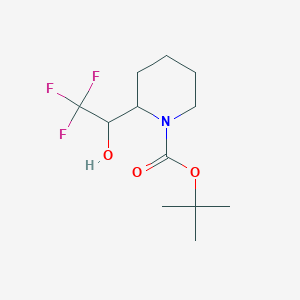
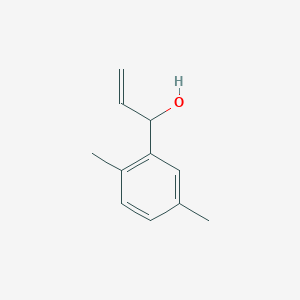

![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

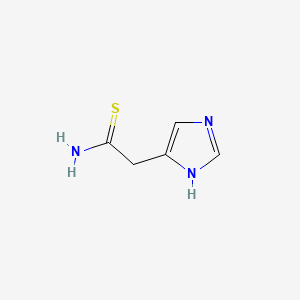

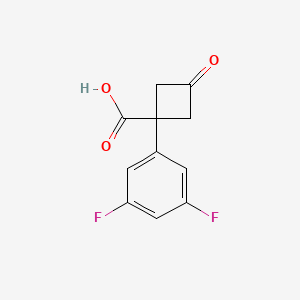

![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)

